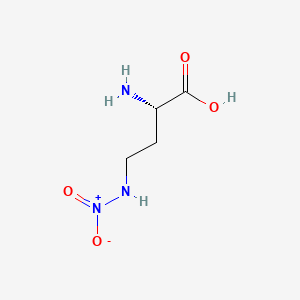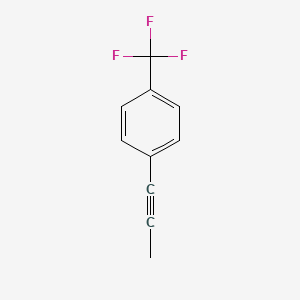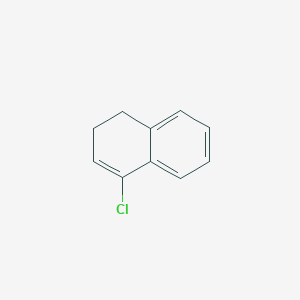
Sodium dimethyldithiocarbamate, mixted with fuberidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium dimethyldithiocarbamate, mixed with fuberidazole, is a compound that combines the properties of both sodium dimethyldithiocarbamate and fuberidazole. Sodium dimethyldithiocarbamate is an organosulfur compound known for its strong chelating properties and is widely used in various industrial applications, including as a fungicide and rubber chemical precursor . Fuberidazole is a benzimidazole fungicide used to control fungal diseases in crops .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium dimethyldithiocarbamate is typically synthesized by treating carbon disulfide with dimethylamine in the presence of sodium hydroxide:
CS2+HN(CH3)2+NaOH→NaS2CN(CH3)2+H2O
The reaction is carried out in an aqueous medium, and the product crystallizes as a dihydrate .
Fuberidazole is synthesized through a multi-step process involving the reaction of o-phenylenediamine with formic acid to form benzimidazole, followed by further functionalization to introduce the fuberidazole moiety .
Industrial Production Methods
Industrial production of sodium dimethyldithiocarbamate involves large-scale reactions in reactors with controlled temperature and pH conditions to ensure high yield and purity. The product is then crystallized, filtered, and dried for commercial use . Fuberidazole production involves similar large-scale synthesis with stringent quality control measures to ensure the efficacy of the fungicide .
Chemical Reactions Analysis
Types of Reactions
Sodium dimethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Chelation: It forms stable complexes with transition metals such as copper, nickel, and zinc.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Chelation: Transition metal salts like copper sulfate and nickel chloride are used under aqueous conditions.
Substitution: Nucleophiles such as halides and amines are used under basic conditions.
Major Products
Oxidation: Disulfides and other sulfur-containing compounds.
Chelation: Metal-dithiocarbamate complexes.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
Sodium dimethyldithiocarbamate and fuberidazole have diverse applications in scientific research:
Chemistry: Used as chelating agents and precursors for synthesizing other compounds.
Biology: Studied for their effects on enzyme inhibition and metal ion chelation.
Medicine: Investigated for their potential therapeutic effects, including antifungal and anticancer properties.
Industry: Employed in wastewater treatment for heavy metal removal and as fungicides in agriculture
Mechanism of Action
The mechanism of action of sodium dimethyldithiocarbamate involves its strong metal-binding capacity, which inhibits metal-dependent enzymes in fungi, bacteria, and plants . It acts as an enzyme inhibitor by binding to catalytic and regulatory thiol groups in cytoplasmic constituents .
Fuberidazole exerts its fungicidal effects by disrupting microtubule formation in fungal cells, leading to cell cycle arrest and cell death .
Comparison with Similar Compounds
Sodium dimethyldithiocarbamate can be compared with other dithiocarbamates such as:
- Sodium diethyldithiocarbamate
- Potassium dimethyldithiocarbamate
- Zinc dimethyldithiocarbamate
These compounds share similar chelating properties but differ in their metal-binding affinities and specific applications .
Fuberidazole can be compared with other benzimidazole fungicides such as:
- Carbendazim
- Thiophanate-methyl
- Benomyl
These fungicides share a similar mode of action but differ in their spectrum of activity and resistance profiles .
Conclusion
Sodium dimethyldithiocarbamate, mixed with fuberidazole, is a compound with significant industrial and scientific applications. Its unique properties and diverse applications make it a valuable compound in various fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
80123-71-3 |
|---|---|
Molecular Formula |
C14H14N3NaOS2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
sodium;N,N-dimethylcarbamodithioate;2-(furan-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H8N2O.C3H7NS2.Na/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10;1-4(2)3(5)6;/h1-7H,(H,12,13);1-2H3,(H,5,6);/q;;+1/p-1 |
InChI Key |
SQAPAECTWJODMR-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=S)[S-].C1=CC=C2C(=C1)NC(=N2)C3=CC=CO3.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


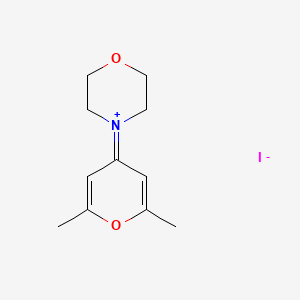
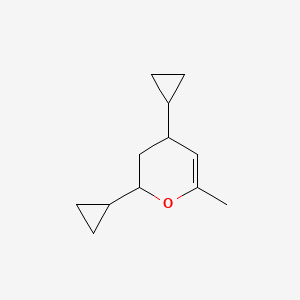

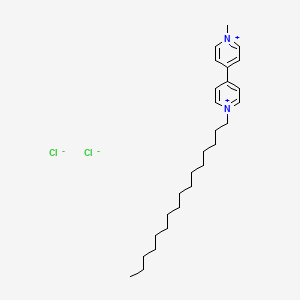
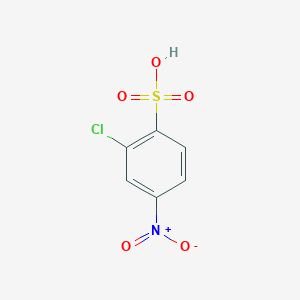
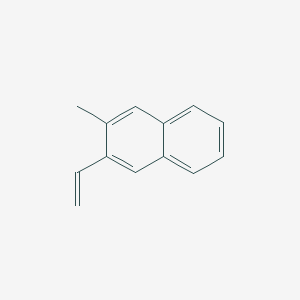
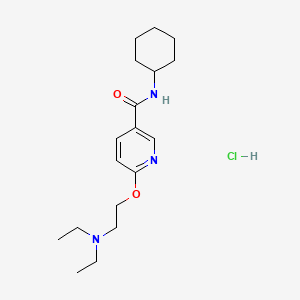
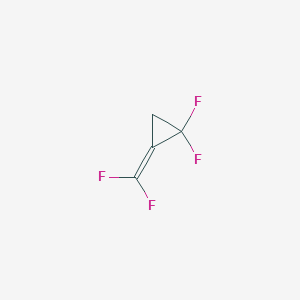
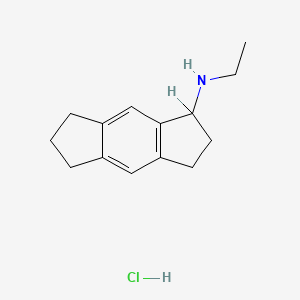

![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
